2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid
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Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O
. The InChI code for this compound is 1S/C24H27NO4/c1-24 (2,22 (26)27)16-8-7-13-25 (14-16)23 (28)29-15-21-19-11-5-3-9-17 (19)18-10-4-6-12-20 (18)21/h3-6,9-12,16,21H,7-8,13-15H2,1-2H3, (H,26,27)
.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis and characterization of new chemical entities. For example, it has been involved in the formation of gem-enedithiol, a unique compound isolated from reactions involving monolithiated fluorene derivatives (Vicente et al., 2004).
Application in Gold Complexes
- It has been employed in the preparation of gold complexes with the (fluoren-9-ylidene)methanedithiolato ligand. These complexes have demonstrated photoluminescence properties, indicating potential applications in material sciences (Vicente et al., 2004).
Aurora Kinase Inhibition
- Derivatives of this compound have been studied for their ability to inhibit Aurora A, an enzyme linked to cancer progression, showcasing its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Fibrates
- This compound has been included in the synthesis of new fibrates containing piperidine, which have shown promising activities in reducing triglycerides, cholesterol, and blood sugar, indicating potential in treating metabolic disorders (Komoto et al., 2000).
ACC1/2 Inhibition
- Novel derivatives involving this compound have been synthesized and evaluated as non-selective inhibitors for ACC1/2, enzymes involved in fatty acid synthesis, suggesting their use in managing conditions related to lipid metabolism (Chonan et al., 2011).
Synthesis of Oligomers
- It has been used in the synthesis of oligomers derived from sugar amino acids, which may have applications in biochemistry and material sciences (Gregar & Gervay-Hague, 2004).
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2,22(26)27)16-8-7-13-25(14-16)23(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,7-8,13-15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJDBZNVQWLELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-methylpropanoic acid |
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